Ethyl 2,6-difluoro-4-methylbenzoate
Overview
Description
Ethyl 2,6-difluoro-4-methylbenzoate is a chemical compound with the molecular formula C10H10F2O2 . It is used in various chemical reactions due to its unique properties .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 10 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms . The exact arrangement of these atoms and their bonds form the unique structure of this compound .Physical and Chemical Properties Analysis
This compound has a molecular weight of 200.18 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources .Scientific Research Applications
Synthesis of Trifluoromethyl Heterocycles
Ethyl 2,6-difluoro-4-methylbenzoate serves as a precursor in the synthesis of a wide range of trifluoromethyl heterocycles. Using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, researchers have developed methods to create trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines from similar diazoketoesters, showcasing the compound's versatility in heterocyclic chemistry (Honey et al., 2012).
Antimicrobial and Antioxidant Synthesis
This compound and its derivatives have been utilized in the synthesis of compounds with potential antimicrobial and antioxidant properties. For instance, certain synthesized cyclopropanecarboxylates and tetrahydrobenzo[b]thiophene-carboxylates have demonstrated significant antibacterial, antifungal, and antioxidant activities in vitro, suggesting their applicability in developing new therapeutic agents (Raghavendra et al., 2016).
Development of Corrosion Inhibitors
In the field of materials science, derivatives of this compound have been explored as corrosion inhibitors for metals. Studies have shown that certain pyranpyrazole derivatives act as effective corrosion inhibitors for mild steel, which is significant for industrial applications such as the pickling process. These compounds not only offer a high efficiency of protection but also demonstrate the relationship between their structure and corrosion inhibition performance, supporting the development of more effective and environmentally friendly corrosion inhibitors (Dohare et al., 2017).
Pharmaceutical Synthesis
Compounds related to this compound have been synthesized for pharmaceutical applications. For example, the synthesis of aminomethylmonoalkylphosphinate from 4-methylbenzoic acid illustrates the potential of these derivatives in creating novel pharmaceuticals. This process highlights the compound's role in the synthesis of intermediates that may have various therapeutic applications, from enzyme inhibitors to potential treatments for diseases (Ding & Yan, 2012).
Chemical Reaction Dynamics
The dynamics of chemical reactions involving this compound and its derivatives have been a subject of study, providing insights into the mechanisms of solvolysis and racemization processes. Such research not only advances the understanding of chemical reactivity and stability but also informs the design of more efficient synthetic pathways for producing complex molecules (Tsuji et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2,6-difluoro-4-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-3-14-10(13)9-7(11)4-6(2)5-8(9)12/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMDJGOYSVJFHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743865 | |
Record name | Ethyl 2,6-difluoro-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1337606-88-8 | |
Record name | Ethyl 2,6-difluoro-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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